6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines an indene moiety with a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the indene moiety followed by its attachment to the cyclohexene ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds with similar indene structures, such as 2,3-dihydro-1H-inden-5-ylcarbamoyl derivatives, share some chemical properties and reactivity.
Cyclohexene Derivatives: Compounds with cyclohexene rings, such as 3,4-dimethylcyclohex-3-ene derivatives, also exhibit similar reactivity patterns.
Uniqueness
6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of the indene and cyclohexene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-ylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-11-8-16(17(19(22)23)9-12(11)2)18(21)20-15-7-6-13-4-3-5-14(13)10-15/h6-7,10,16-17H,3-5,8-9H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJGRKZKQSBPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC3=C(CCC3)C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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